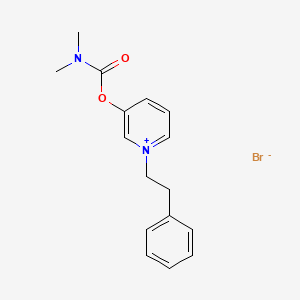
4-(2,4-Dibromophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-Dibromophenoxy)phenol is a brominated phenoxyphenol compound known for its significant antibacterial and anticancer properties. This compound is derived from marine sponges and has shown broad activity against various medically relevant pathogens .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dibromophenoxy)phenol typically involves nucleophilic aromatic substitution reactions. These reactions occur when an aryl halide is activated by electron-attracting groups and reacts with a nucleophile . The reaction conditions often include the use of strong bases and elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale nucleophilic aromatic substitution reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-Dibromophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: Phenols are easily oxidized to quinones using oxidizing agents like chromic acid.
Electrophilic Substitution: The hydroxyl group in phenols activates the aromatic ring towards electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Chromic acid or other strong oxidizing agents.
Nitration: Dilute or concentrated nitric acid, depending on the desired product.
Major Products
Oxidation: Quinones.
Nitration: 2-nitrophenol, 4-nitrophenol, or 2,4,6-trinitrophenol (picric acid) depending on the reaction conditions.
Aplicaciones Científicas De Investigación
4-(2,4-Dibromophenoxy)phenol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dibromophenoxy)phenol involves:
Antibacterial Activity: The compound disrupts bacterial cell membranes and inhibits essential bacterial enzymes.
Anticancer Activity: Induces apoptosis through the intrinsic mitochondrial pathway, targeting primary malignant cells.
Comparación Con Compuestos Similares
4-(2,4-Dibromophenoxy)phenol is compared with other brominated phenoxyphenols:
4,6-Dibromo-2-(2,4-dibromophenoxy)phenol: Similar antibacterial activity but differs in the number and position of bromine atoms.
3,4,6-Tribromo-2-(2,4-dibromophenoxy)phenol: Exhibits similar properties but has an additional bromine atom, which may affect its activity and solubility.
These comparisons highlight the unique structural features of this compound that contribute to its specific biological activities.
Propiedades
Número CAS |
65696-64-2 |
|---|---|
Fórmula molecular |
C12H8Br2O2 |
Peso molecular |
344.00 g/mol |
Nombre IUPAC |
4-(2,4-dibromophenoxy)phenol |
InChI |
InChI=1S/C12H8Br2O2/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7,15H |
Clave InChI |
BIDIJHBVALRKJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Formylcyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14471667.png)



![N-[2-(Methylamino)ethyl]-N-phenylbenzamide](/img/structure/B14471699.png)
![Methyl 2-{2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl}benzoate](/img/structure/B14471710.png)
![[1,1'-Biphenyl]-2-yl 2,3-dimethylphenyl 2-methylphenyl phosphate](/img/structure/B14471712.png)
![N-[2-(4-Chlorophenoxy)-2-methylpropanoyl]-L-alanine](/img/structure/B14471726.png)

![7,9-Dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14471734.png)


![Methyl 4-(2-bicyclo[2.2.1]heptanyl)-4-oxobutanoate](/img/structure/B14471740.png)

